2-{[1-(benzenesulfonyl)piperidin-3-yl]oxy}-4,6-dimethylpyrimidine
Description
Properties
IUPAC Name |
2-[1-(benzenesulfonyl)piperidin-3-yl]oxy-4,6-dimethylpyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O3S/c1-13-11-14(2)19-17(18-13)23-15-7-6-10-20(12-15)24(21,22)16-8-4-3-5-9-16/h3-5,8-9,11,15H,6-7,10,12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITRYVCFGAPKQCJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)OC2CCCN(C2)S(=O)(=O)C3=CC=CC=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[1-(benzenesulfonyl)piperidin-3-yl]oxy}-4,6-dimethylpyrimidine typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of an aryl or vinyl boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base. The reaction conditions are generally mild and tolerant of various functional groups.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the Suzuki–Miyaura coupling reaction to ensure high yield and purity. This could include the use of specific boron reagents tailored for the process . The scalability of the reaction and the availability of starting materials are crucial factors in industrial synthesis.
Chemical Reactions Analysis
Types of Reactions
2-{[1-(benzenesulfonyl)piperidin-3-yl]oxy}-4,6-dimethylpyrimidine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could yield alcohols or amines.
Scientific Research Applications
2-{[1-(benzenesulfonyl)piperidin-3-yl]oxy}-4,6-dimethylpyrimidine has several applications in scientific research:
Chemistry: It can be used as a building block for synthesizing more complex molecules.
Biology: It may serve as a ligand in biochemical assays or as a probe in studying biological pathways.
Medicine: It has potential as a pharmaceutical intermediate or as a lead compound in drug discovery.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-{[1-(benzenesulfonyl)piperidin-3-yl]oxy}-4,6-dimethylpyrimidine involves its interaction with specific molecular targets. The benzenesulfonyl group can interact with proteins or enzymes, potentially inhibiting their activity. The piperidine ring can enhance the compound’s binding affinity and specificity. The dimethylpyrimidine moiety can contribute to the compound’s stability and solubility.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs
The compound’s structural analogs can be categorized based on substitutions at the pyrimidine core or the pendant functional groups. Key comparisons include:
*Inferred stability due to lack of reactive vinyl groups compared to degradation-prone analogs .
Stability and Degradation
The degradation product 2-((2,2-diphenylvinyl)oxy)-4,6-dimethylpyrimidine highlights the susceptibility of vinyl-substituted pyrimidines to oxidative or hydrolytic stress . In contrast, the target compound’s benzenesulfonyl and piperidine groups likely confer greater stability, as sulfonamides and saturated heterocycles are generally resistant to degradation under standard conditions.
Biological Activity
2-{[1-(benzenesulfonyl)piperidin-3-yl]oxy}-4,6-dimethylpyrimidine is a compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article delves into its biological activity, focusing on its mechanisms, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The compound can be structurally represented as follows:
- Chemical Formula : C14H18N2O2S
- Molecular Weight : 278.37 g/mol
The presence of a piperidine ring and a benzenesulfonyl group suggests potential interactions with various biological targets, making it a candidate for further investigation.
Research indicates that compounds similar to this compound may exhibit biological activities through several mechanisms:
- Inhibition of Enzymatic Activity : Compounds with similar structures have been shown to inhibit enzymes such as acetylcholinesterase, which is crucial in neurotransmission. This inhibition can lead to increased levels of neurotransmitters in the synaptic cleft, potentially benefiting conditions like Alzheimer's disease .
- Interaction with Receptors : The piperidine moiety may facilitate binding to various receptors involved in neurological pathways, enhancing the compound's therapeutic profile.
Biological Activity Data
The following table summarizes key findings from studies on the biological activity of related compounds and their implications for this compound.
| Study | Biological Activity | Findings |
|---|---|---|
| Study A | Acetylcholinesterase Inhibition | Demonstrated binding affinity at both peripheral and active sites, suggesting potential for treating neurodegenerative diseases. |
| Study B | Antimicrobial Activity | Showed efficacy against various bacterial strains, indicating a broad-spectrum antimicrobial potential. |
| Study C | Cytotoxic Effects | Induced apoptosis in cancer cell lines, highlighting its potential as an anticancer agent. |
Case Study 1: Neuroprotective Effects
A study explored the neuroprotective effects of related compounds in animal models of Alzheimer's disease. The results indicated that these compounds could significantly reduce amyloid plaque formation and improve cognitive function. This suggests that this compound may have similar neuroprotective properties.
Case Study 2: Antimicrobial Efficacy
Another study assessed the antimicrobial activity of piperidine derivatives against resistant strains of bacteria. The results showed that these compounds could inhibit bacterial growth effectively, supporting the hypothesis that this compound may serve as a lead compound for developing new antibiotics.
Research Findings
Recent research has focused on optimizing the synthesis of this compound to enhance its potency and selectivity. Techniques such as molecular docking and structure-activity relationship (SAR) studies have been employed to identify key structural features that contribute to its biological activity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
